Fmoc-D-Ala-OH chemical properties and structure
Fmoc-D-Ala-OH chemical properties and structure
An In-depth Technical Guide to Fmoc-D-Ala-OH: Chemical Properties, Structure, and Applications
Introduction
N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine, commonly abbreviated as Fmoc-D-Ala-OH, is a pivotal amino acid derivative employed extensively in the fields of chemical biology, drug discovery, and biotechnology.[1][2] As a protected form of D-alanine, it serves as a fundamental building block in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides.[1] The Fmoc protecting group provides a stable amide linkage that is selectively cleavable under mild basic conditions, an orthogonal strategy to the acid-labile protecting groups like Boc, thus enabling the precise, stepwise assembly of complex peptide chains.[3] This guide provides a comprehensive overview of the chemical structure, properties, and key experimental methodologies related to Fmoc-D-Ala-OH for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
Fmoc-D-Ala-OH consists of the amino acid D-alanine, where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This bulky, hydrophobic group prevents unwanted reactions at the N-terminus during peptide chain elongation.
| Identifier | Value |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid[4] |
| Synonyms | N-Fmoc-D-alanine, N-α-Fmoc-D-alanine[4][5] |
| CAS Number | 79990-15-1[5][6] |
| Molecular Formula | C18H17NO4[4][5][6] |
| Molecular Weight | 311.33 g/mol [5][6] |
| SMILES | C--INVALID-LINK--NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13[4] |
| InChI | 1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m1/s1[4] |
| InChIKey | QWXZOFZKSQXPDC-LLVKDONJSA-N[2][4] |
Physicochemical Properties
The physical and chemical properties of Fmoc-D-Ala-OH are critical for its storage, handling, and application in synthesis. It is typically supplied as a stable, white to off-white crystalline powder.[6][7]
| Property | Value |
| Appearance | White to off-white solid powder[6][7] |
| Melting Point | 113-123 °C, 151-155 °C[2] |
| Optical Activity | [α]20/D +18.5±1°, c = 1 in DMF[2] |
| Solubility | Soluble in DMSO (100 mg/mL), DMF, and slightly soluble in Methanol.[2][6] Insoluble in water.[2] |
| Storage | Store at room temperature or 2-30°C.[2] For long-term storage, -20°C is recommended.[6] |
| Purity (Typical) | ≥99.0% (HPLC)[8], ≥98% (TLC), ≥93.0% (acidimetric) |
Experimental Protocols
Synthesis of Fmoc-D-Ala-OH
Fmoc-D-Ala-OH is typically synthesized by the reaction of D-alanine with an Fmoc-donating agent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[9]
Materials:
-
D-alanine
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO3) or Sodium Carbonate (Na2CO3)[7][10]
-
Ethyl Acetate (B1210297)
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolution: Dissolve D-alanine and sodium bicarbonate (approx. 2.5-3 equivalents) in a 1:1 mixture of water and dioxane.[10]
-
Fmoc-OSu Addition: To the stirred solution, add Fmoc-OSu (approx. 1.5 equivalents) portion-wise.[9]
-
Reaction: Allow the mixture to stir at room temperature for 18-24 hours.[9][10] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.[7]
-
Wash the remaining aqueous solution with diethyl ether to remove unreacted Fmoc-OSu and other non-polar impurities.[7][9]
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2 with hydrochloric acid.[7][9] The product, Fmoc-D-Ala-OH, will precipitate as a white solid.
-
-
Extraction: Extract the product into ethyl acetate (3x).[9]
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate.[9] Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a pure white solid.[9][11]
Caption: General workflow for the synthesis of Fmoc-D-Ala-OH.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-Ala-OH is a standard building block for introducing D-alanine residues into a peptide sequence using Fmoc-SPPS.[8] The process involves a repeated cycle of deprotection, coupling, and washing steps.
Protocol for a Single Coupling Cycle:
-
Resin Preparation: Start with a solid support (resin) that has a suitable linker and a free amino group.
-
Fmoc Deprotection: Treat the N-terminally Fmoc-protected resin with a 20% solution of piperidine (B6355638) in DMF for 5-20 minutes to remove the Fmoc group, liberating a free amine on the resin.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc adduct.
-
Activation and Coupling:
-
In a separate vessel, pre-activate Fmoc-D-Ala-OH (3-5 equivalents) with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) in DMF.
-
Add the activated Fmoc-D-Ala-OH solution to the washed resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with an acetylating agent like acetic anhydride.
-
The cycle (steps 2-6) is repeated with the next desired Fmoc-amino acid until the full peptide sequence is assembled.
Caption: A single cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Conclusion
Fmoc-D-Ala-OH is an indispensable reagent for modern peptide synthesis. Its well-defined chemical properties and the robustness of Fmoc chemistry allow for the reliable and efficient construction of peptides containing D-alanine.[1] The incorporation of D-amino acids is a key strategy in drug development to enhance peptide stability against enzymatic degradation and to modulate biological activity. A thorough understanding of the properties and experimental protocols associated with Fmoc-D-Ala-OH is therefore essential for professionals engaged in peptide research and pharmaceutical development.
References
- 1. nbinno.com [nbinno.com]
- 2. FMOC-D-alanine | 79990-15-1 [chemicalbook.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid | C18H17NO4 | CID 2724627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. FMOC-Ala-OH | 35661-39-3 [chemicalbook.com]
- 8. Fmoc-D-Ala-OH Novabiochem 79990-15-1 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]
- 11. Page loading... [guidechem.com]
